1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides derived from 2,5-dimethylphenyl and 3,4-dimethylphenyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or halogenating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dimethylphenyl)sulfonyl]piperazine
- 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[(2,5-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of two distinct sulfonyl groups attached to the piperazine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. The combination of 2,5-dimethylphenyl and 3,4-dimethylphenyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-5-6-17(3)20(13-15)28(25,26)22-11-9-21(10-12-22)27(23,24)19-8-7-16(2)18(4)14-19/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONODLKAWSQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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